molecular formula C12H15NO2 B044582 Methyl 1-benzylazetidine-2-carboxylate CAS No. 117396-78-8

Methyl 1-benzylazetidine-2-carboxylate

Cat. No. B044582
Key on ui cas rn: 117396-78-8
M. Wt: 205.25 g/mol
InChI Key: CTFFWKWHYDAMKP-UHFFFAOYSA-N
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Patent
US06162621

Procedure details

N-Benzylazetidine-2-carboxylic acid methyl ester (1 g), 90 mg of t-butanol, 90 mg of water were mixed at 20 to 25° C. and 180 mg of Chirazyme L-2 were mixed and the resulting solution was heated to40° C. and stirred for 2 hours. Thereafter 1 ml of water was added thereto and washed with 4 ml of t-butyl methyl ether thrice to obtain an aqueous solution of optically active N-benzylazetidine-2-carboxylic acid. Combined organic phase gave a solution of N-Benzylazetidine-2-carboxylic acid methyl ester.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:8][CH2:7][N:6]1[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:4].C(O)(C)(C)C>O>[CH2:9]([N:6]1[CH2:7][CH2:8][CH:5]1[C:3]([OH:4])=[O:2])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1N(CC1)CC1=CC=CC=C1
Name
Quantity
90 mg
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
90 mg
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
and stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to40° C
WASH
Type
WASH
Details
washed with 4 ml of t-butyl methyl ether thrice

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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